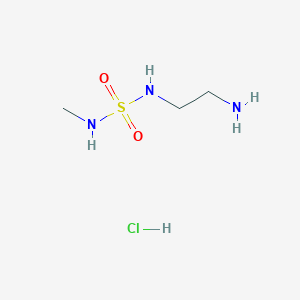
3-Bromo-5-ethylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-ethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-ethylthiophene-2-carbaldehyde consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom at the 3-position, an ethyl group at the 5-position, and a formyl group (carbaldehyde) at the 2-position .Physical And Chemical Properties Analysis
3-Bromo-5-ethylthiophene-2-carbaldehyde is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed .Applications De Recherche Scientifique
Radical Ring Closures and Cyclization
Radical ring closure techniques have been developed to synthesize various complex molecular structures, including 3,4-dihydro-1H-quinolin-2-one and 2,3-dihydroindole-1-carbaldehyde, from isocyanato carbon-centered radicals. This process, involving the generation of radicals from corresponding bromides and their cyclization, demonstrates the utility of halogenated thiophenes in synthesizing pharmacologically relevant compounds (Minin & Walton, 2003).
Photochemical Synthesis
Photochemical methods have been employed to convert halogenothiophenes, including bromo- and iodo-thiophene carbaldehydes, into phenyl derivatives through irradiation. This technique underscores the potential of bromoethylthiophene derivatives in photochemically induced transformations, facilitating the synthesis of structurally diverse thiophene derivatives (Antonioletti et al., 1986).
Domino Reactions for Aminothiophenes
A domino reaction of vinyl azides with 1,4-dithiane-2,5-diol has been developed for the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde. This highlights an efficient and eco-friendly approach to synthesize amino-substituted thiophene derivatives, showcasing the versatility of bromoethylthiophene compounds in constructing nitrogen-containing heterocycles (Chen et al., 2014).
Synthesis of Thiophene Derivatives
3-Bromo-, 3,5-dibromo-, and 3,4,5-tribromo-2-thienyllithium compounds have been used as precursors for the synthesis of a variety of thiophene derivatives, including carbaldehydes and carbonitriles. This demonstrates the role of bromo-substituted thiophenes in the versatile synthesis of thiophene-based molecules with potential applications in organic electronics and materials science (Hawkins et al., 1994).
Physicochemical and DNA-Binding Analysis
Bromo-substituted thiophene carbaldehydes have been utilized in the synthesis of N3S2 pentadentate Schiff base ligands. Extensive physicochemical, thermal, and DNA-binding analyses of these ligands and their copper complexes offer insights into their structural properties and potential as anticancer agents, highlighting the biomedical applications of bromoethylthiophene derivatives (Warad et al., 2020).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-bromo-5-ethylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-2-5-3-6(8)7(4-9)10-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYPNHCBGQLULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethylthiophene-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)
![9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698325.png)


![3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2698333.png)

![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)

![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)




![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)